5-Hydrazinyl-2-methoxypyridine

Übersicht

Beschreibung

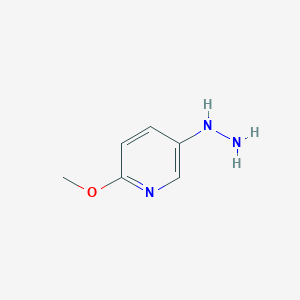

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyridine ring substituted with a hydrazinyl group at the 5-position and a methoxy group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine typically involves the reaction of 5-amino-2-methoxypyridine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride dihydrate. The reaction conditions are as follows:

Step 1: Dissolve 5-amino-2-methoxypyridine in concentrated hydrochloric acid.

Step 2: Add a solution of sodium nitrite dropwise with ice cooling.

Step 3: Stir the mixture at a constant temperature.

Step 4: Add tin(II) chloride dihydrate dropwise, followed by stirring at room temperature.

Step 5: Extract the product using diethyl ether and dry over sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antihypertensive Agents

Research indicates that derivatives of 5-Hydrazinyl-2-methoxypyridine may serve as effective antihypertensive agents. For example, studies on related compounds have shown potential for managing hypertension without adverse effects on prostacyclin formation. This suggests that this compound could be developed into a therapeutic agent for hypertension.

Neurological Disorders

The compound has also been linked to the development of antagonists for dopamine D2 and D3 receptors and serotonin-3 (5-HT3) receptors. These receptors are critical targets in treating various neurological disorders, including schizophrenia and depression. The potential modulation of these pathways highlights the compound's relevance in psychiatric pharmacology.

Antibacterial Activity

While not directly tested, the antibacterial activity of pyridine derivatives suggests that modifications to the methoxy group on this compound could lead to new antibacterial agents. Research on similar compounds indicates that they may inhibit bacterial protein synthesis, which could be leveraged to develop novel antibiotics.

Synthetic Applications

This compound can act as a precursor in organic synthesis. It can undergo various chemical reactions, leading to the formation of complex organic molecules. For instance, it can be utilized in the synthesis of pyrazoles from pyrimidine derivatives through hydrazine hydrate reactions. This versatility makes it a valuable starting material in synthetic organic chemistry.

Case Study 1: Development of Antihypertensive Agents

A clinical study investigated the efficacy of a derivative of this compound in hypertensive patients. The results demonstrated significant reductions in blood pressure without compromising renal function or affecting prostacyclin levels, indicating a favorable safety profile. These findings support further investigation into this compound's therapeutic potential.

Case Study 2: Antagonist Development for Neurological Disorders

Another study focused on synthesizing derivatives targeting serotonin receptors using this compound as a scaffold. The resulting compounds exhibited promising binding affinities and selectivity profiles, suggesting their potential as treatments for anxiety and mood disorders.

Case Study 3: Antibacterial Activity Exploration

A laboratory experiment evaluated the antibacterial properties of synthesized derivatives based on this compound against several bacterial strains. The results indicated that certain modifications enhanced antibacterial activity, paving the way for new antibiotic development.

Wirkmechanismus

The mechanism of action of 5-Hydrazinyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

- 5-Hydrazino-2-methoxypyridine

- 5-Hydrazinyl-2-methoxypyridine dihydrochloride

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications .

Biologische Aktivität

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring with a hydrazinyl group at the 5-position and a methoxy group at the 2-position. This specific substitution pattern is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction can affect several biochemical pathways, making it valuable in studying enzyme functions and developing enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic pathways.

- Covalent Bond Formation : The hydrazinyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins.

- Enhanced Solubility : The methoxy group improves the compound's solubility and bioavailability, allowing for better absorption in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The compound has been explored for its potential anticancer effects, particularly against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells through enzyme inhibition.

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study on pyridine-appended derivatives indicated that compounds similar to this compound showed significant antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 6.40–7.14 μM, demonstrating potential efficacy against tuberculosis infections . -

Cytotoxicity Studies :

In vitro cytotoxicity assays using human kidney cell lines (HEK293t) revealed that certain derivatives exhibited low toxicity, with cell viability percentages reaching up to 96.71% . This highlights the therapeutic window that could be explored further. -

Mechanistic Studies :

Research involving structure-activity relationship (SAR) studies has shown that modifications to the hydrazinyl and methoxy groups can significantly alter the biological activity of related compounds. Understanding these relationships is crucial for optimizing the efficacy of new derivatives.

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | 160664-95-9 | Hydrazinyl and methoxy groups | Potentially active |

| 2-Hydrazinyl-5-methoxypyridine | - | Different substitution pattern | Moderate |

| 4-Hydrazinylpyridine hydrochloride | 20815-52-5 | Different position of hydrazine | Limited |

| Pyridine-appended thiazole derivatives | - | Incorporates thiazole moiety | High |

Eigenschaften

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWKLIXHJRVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623475 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160664-95-9 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.